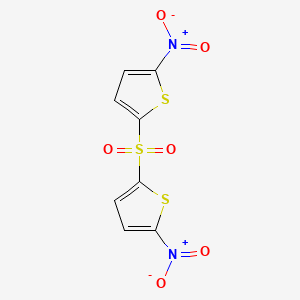

Thiophene, 2,2'-sulfonylbis(5-nitro-

Description

Thiophene, 2,2'-sulfonylbis(5-nitro-), is a bithiophene derivative characterized by a sulfonyl (-SO₂-) bridge linking two thiophene rings, each substituted with a nitro (-NO₂) group at the 5-position. This structure combines electron-withdrawing groups (sulfonyl and nitro) with the aromatic thiophene system, imparting unique electronic and physicochemical properties.

Properties

CAS No. |

88202-70-4 |

|---|---|

Molecular Formula |

C8H4N2O6S3 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

2-nitro-5-(5-nitrothiophen-2-yl)sulfonylthiophene |

InChI |

InChI=1S/C8H4N2O6S3/c11-9(12)5-1-3-7(17-5)19(15,16)8-4-2-6(18-8)10(13)14/h1-4H |

InChI Key |

PQCXYYUWJQBHCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves several well-known reactions, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For Thiophene, 2,2’-sulfonylbis(5-nitro-), specific synthetic routes may include the condensation of sulfur-containing compounds with nitro-substituted precursors under controlled conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and environmentally sustainable strategies. For example, the use of nickel and palladium-based catalytic systems in polycondensation reactions has been reported for the synthesis of functionalized thiophenes .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,2’-sulfonylbis(5-nitro-) can undergo various chemical reactions, including:

Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide, and conditions often involve controlled temperatures and solvents like dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Thiophene, 2,2’-sulfonylbis(5-nitro-) has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of thiophene, 2,2’-sulfonylbis(5-nitro-) involves its interaction with molecular targets and pathways. For instance, it has been shown to release nitric oxide upon activation by nitroreductases, which can lead to antimicrobial effects . The nitro group on the thiophene ring plays a crucial role in its bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Sulfonyl vs. Single-Bonded Bridges Thiophene, 2,2'-(1,4-phenylene)bis[5-methyl-3-phenyl] (CAS 110699-57-5): Contains a phenylene linker instead of sulfonyl, with methyl and phenyl substituents. The phenylene group enhances conjugation but lacks the electron-withdrawing nature of sulfonyl, resulting in higher electron density and reduced oxidative stability compared to the sulfonyl-bridged compound . 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS 215434-25-6): Shares a sulfonyl group but includes a thiazole substituent.

Nitro Substituents vs. Other Functional Groups 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Lacks nitro groups but features fused thiophene rings. The absence of nitro substituents results in a higher HOMO energy, making it more reactive in charge-transfer applications but less stable under acidic or oxidizing conditions . 2-Methyl-5-phenylthiophene (CAS 5069-26-1): Methyl and phenyl groups are electron-donating, contrasting with the electron-withdrawing nitro groups in the target compound. This difference significantly impacts solubility (nitro derivatives are less soluble in nonpolar solvents) and electrochemical behavior .

Physicochemical Parameters

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Thiophene, 2,2'-sulfonylbis(5-nitro-) | ~350 (estimated) | >100 (predicted) | Sulfonyl, nitro |

| 5-(2-Methylthiazolyl)thiophene-2-sulfonyl chloride | 279.79 | 88–90 | Sulfonyl, thiazole |

| 2,2'-(1,4-Phenylene)bis[5-methyl-3-phenyl]thiophene | 430.6 | Not reported | Phenylene, methyl, phenyl |

The target compound’s higher predicted melting point (>100°C) compared to sulfonyl chloride derivatives (e.g., 88–90°C) reflects stronger intermolecular interactions due to nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.